molecular formula C21H26N4 B2520889 5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900272-80-2

5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2520889
CAS No.: 900272-80-2
M. Wt: 334.467
InChI Key: GGEMJORGFHBZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a core structure recognized for its significant potential in medicinal chemistry and drug discovery. This specific derivative is designed for research applications, particularly in the screening and development of therapies for challenging diseases. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in the design of kinase inhibitors. Compounds sharing this core have been reported as potent and selective inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases . For instance, analogs have been developed as inhibitors of cyclin-dependent kinases (CDKs) for anticancer research , and as selective PI3Kδ inhibitors for the treatment of inflammatory and autoimmune conditions like systemic lupus erythematosus . The 3-phenyl and 5-tert-butyl substituents on the core are common features that help optimize binding affinity and metabolic stability. Beyond kinase inhibition, this chemical family has demonstrated substantial value in infectious disease research. Pyrazolo[1,5-a]pyrimidin-7-amines have been identified as potent inhibitors of mycobacterial ATP synthase, serving as promising lead compounds for the development of novel tuberculosis treatments, especially against drug-resistant strains of Mycobacterium tuberculosis . The N-cyclopentyl amine moiety at the 7-position is a strategic feature explored to modulate the compound's physicochemical properties and target selectivity. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacological probe for investigating pathways involving kinases and energy metabolism in pathogens. Please note that this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-21(2,3)18-13-19(23-16-11-7-8-12-16)25-20(24-18)17(14-22-25)15-9-5-4-6-10-15/h4-6,9-10,13-14,16,23H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEMJORGFHBZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of Substituents: The tert-butyl, cyclopentyl, and phenyl groups are introduced through various substitution reactions, often involving organometallic reagents or halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and organometallic reagents in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and signaling pathways.

    Chemical Biology: The compound serves as a tool to probe the function of specific proteins and enzymes.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact mechanism can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related pyrazolopyrimidines and triazolopyrimidines, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Physicochemical Comparisons
Compound Name / ID (Evidence) 5-Substituent 3-Substituent 7-Substituent Molecular Weight (g/mol) XLogP3 H-Bond Donors/Acceptors Key Applications/Activity
Target Compound tert-Butyl Phenyl Cyclopentylamine 368.9 5.9 1/3 Under investigation (structural lead)
5-tert-Butyl-3-(4-Fluorophenyl)-N-(2-methoxyethyl) tert-Butyl 4-Fluorophenyl 2-Methoxyethylamine 356.4 4.8 1/4 Anti-mycobacterial (SAR studies)
5-tert-Butyl-3-(4-Chlorophenyl)-N-morpholinylpropyl tert-Butyl 4-Chlorophenyl 3-Morpholinylpropylamine 455.0 5.1 1/5 Preclinical optimization
3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl) - Phenyl Pyridin-3-ylmethylamine 456.1 4.2 1/5 Antiparasitic (in vitro studies)
5-Methyl-3-(3-CF₃-phenyl)-N-isopentyl Methyl 3-Trifluoromethylphenyl Isopentylamine 337.3 4.5 1/3 Anti-inflammatory screening
N-(Pyridin-2-ylmethyl)-3,5-diphenyl Phenyl 4-Fluorophenyl Pyridin-2-ylmethylamine 429.5 4.7 1/4 Anti-tubercular (MIC = 0.5 µg/mL)

Key Observations :

  • Lipophilicity : The target compound’s tert-butyl and cyclopentyl groups contribute to its higher XLogP3 (5.9) compared to analogs with polar substituents (e.g., 2-methoxyethyl in , XLogP3 = 4.8).
  • 7-Substituent Impact : Cyclopentylamine (target) and morpholinylpropyl () enhance metabolic stability compared to pyridinylmethyl groups (), which may improve pharmacokinetics.

Key Observations :

  • Suzuki couplings () and acid-mediated deprotections () are common for introducing aryl and amine groups, respectively.
  • Lower yields (e.g., 11% in ) are observed for triazolopyrimidines due to steric hindrance from trifluoromethyl groups.

Biological Activity

5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has shown activity against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.

Minimum Inhibitory Concentration (MIC) Values

CompoundMIC (µg/mL) against MRSAMIC (µg/mL) against C. difficile
5-tert-butyl-N-cyclopentyl-3-phenyl...48
Lead Compound 1a44
Compound with 1,2-diaminocyclohexane44

The above table summarizes the MIC values for selected compounds against MRSA and C. difficile, indicating that the tested compound exhibits promising antimicrobial activity comparable to lead structures.

The antimicrobial efficacy of this compound appears to stem from its ability to disrupt bacterial cell wall synthesis. This mechanism is critical for its effectiveness against resistant strains of bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines.

Cytotoxicity Profile

Cell LineIC50 (µM)
MCF-7>32
HeLa15
A54920

The cytotoxicity data suggests that while the compound shows lower toxicity in MCF-7 cells even at high concentrations, it retains significant activity against other cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key features influencing activity include:

  • Substituents on the Pyrazole Ring : The presence of a tert-butyl group enhances lipophilicity and membrane penetration.
  • Cyclopentyl Group : This moiety contributes to binding affinity and selectivity towards bacterial targets.
  • Phenyl Group : The phenyl substitution is vital for maintaining overall structural integrity and enhancing biological interactions.

Study on MRSA Resistance

A study conducted by researchers evaluated the effectiveness of various derivatives against MRSA strains. The results indicated that modifications in the side chains significantly impacted antimicrobial potency and resistance profiles. The compound demonstrated a robust ability to penetrate bacterial membranes, leading to prolonged action against resistant strains.

Toxicity Assessment

In vitro toxicity assessments revealed that this compound exhibited favorable safety profiles in normal human cells while retaining efficacy against targeted pathogens.

Q & A

Advanced Research Question

  • Substituent scanning : Replace tert-butyl with methyl/trifluoromethyl to evaluate steric/electronic effects on kinase binding .
  • Pharmacophore mapping : Identify critical H-bond donors (e.g., NH at C7) using docking (AutoDock Vina) against kinase ATP pockets .
  • Meta-chlorophenyl vs. phenyl : Compare IC50 shifts to assess hydrophobic pocket interactions .

How can kinase selectivity be improved to minimize off-target effects?

Advanced Research Question

  • Cocrystallization studies : Resolve binding poses with CDK2/ALK to identify non-conserved residues for selective targeting .
  • Fluorine scanning : Introduce 4-fluorophenyl groups to enhance affinity via halogen bonding with kinase backbones .
  • Proteome-wide profiling : Use KinomeScan® to rank selectivity scores (S(10) < 0.01 for high specificity) .

How do researchers address discrepancies between in vitro and in vivo efficacy data?

Advanced Research Question

  • Pharmacokinetic (PK) profiling : Measure plasma half-life (t1/2) and bioavailability. Low solubility (<10 µg/mL in PBS) often limits in vivo activity .
  • Metabolite identification : Use LC-MS/MS to detect N-dealkylation or oxidation byproducts that reduce efficacy .
  • Formulation optimization : Employ nanocarriers (liposomes) or co-solvents (PEG-400) to enhance bioavailability .

What methodologies address poor aqueous solubility in preclinical development?

Advanced Research Question

  • Salt formation : Test hydrochloride or mesylate salts to improve solubility (e.g., 50–100 µg/mL at pH 6.8) .
  • Amorphous solid dispersions : Use spray-drying with HPMCAS to increase dissolution rates by 3–5× .
  • LogP optimization : Reduce cLogP from 4.2 to <3.5 via polar substituents (e.g., morpholine) .

How is computational modeling applied to predict off-target interactions?

Advanced Research Question

  • Molecular dynamics simulations : Simulate binding stability (RMSD < 2 Å) to kinases over 100 ns .
  • Deep learning models : Train on ChEMBL data to predict CYP3A4/5-HT2B off-target risks .
  • Free energy perturbation (FEP) : Calculate ΔΔG for mutations (e.g., gatekeeper residues) affecting resistance .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
  • Batch variability analysis : Compare HPLC purity (>98% vs. <95%) to exclude impurity-driven artifacts .
  • Orthogonal assays : Confirm apoptosis via Annexin V/PI flow cytometry alongside ATP-based viability data .

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